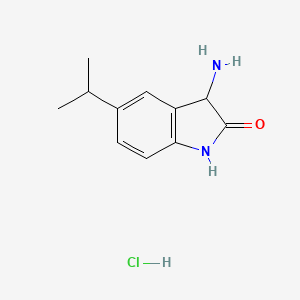![molecular formula C7H15ClF3NO B1379220 3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride CAS No. 1461714-45-3](/img/structure/B1379220.png)
3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride
描述
3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride is a chemical compound with the molecular formula C(7)H({15})ClF(_3)NO. It is known for its unique structure, which includes a trifluoroethyl group, making it a valuable compound in various chemical and pharmaceutical applications. The presence of the trifluoroethyl group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride typically involves the following steps:
Starting Materials: Ethylamine and 2,2,2-trifluoroethylamine are key starting materials.
Reaction with Epoxide: The reaction of ethylamine with an epoxide, such as propylene oxide, forms 3-aminopropanol.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution using 2,2,2-trifluoroethylamine.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
科学研究应用
3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoroethyl group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism of action of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of metabolic pathways.
相似化合物的比较
- 3-[Methyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride
- 3-[Ethyl(2,2,2-difluoroethyl)amino]propan-1-ol hydrochloride
- 3-[Ethyl(2,2,2-trifluoropropyl)amino]propan-1-ol hydrochloride
Comparison:
- 3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride is unique due to the presence of the trifluoroethyl group, which imparts higher lipophilicity and metabolic stability compared to its analogs.
- 3-[Methyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride has a methyl group instead of an ethyl group, resulting in slightly different physicochemical properties.
- 3-[Ethyl(2,2,2-difluoroethyl)amino]propan-1-ol hydrochloride has one less fluorine atom, affecting its reactivity and stability.
- 3-[Ethyl(2,2,2-trifluoropropyl)amino]propan-1-ol hydrochloride has a longer alkyl chain, which can influence its solubility and interaction with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-[ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3NO.ClH/c1-2-11(4-3-5-12)6-7(8,9)10;/h12H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGKSOOMUVAHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCO)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


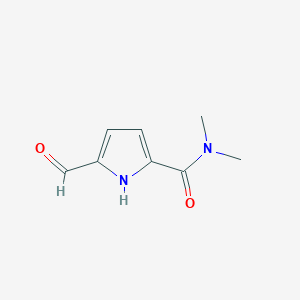

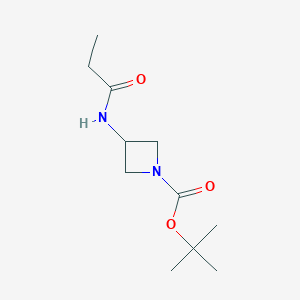
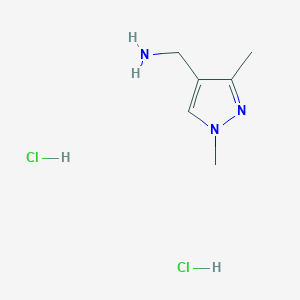
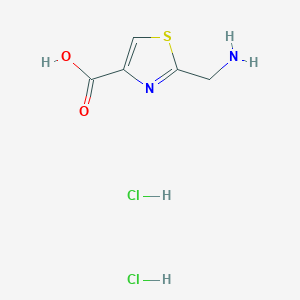
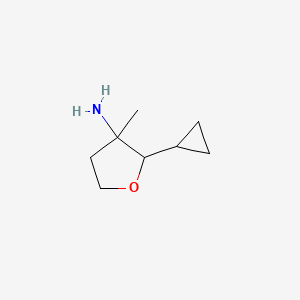
![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)
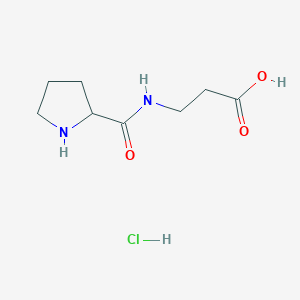
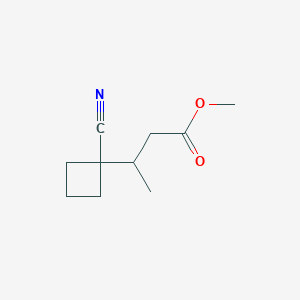
![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)
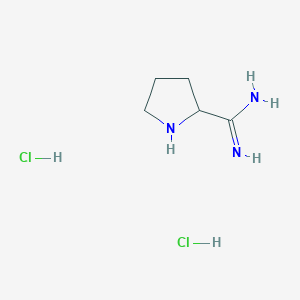
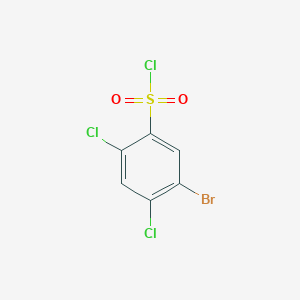
![1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1379159.png)
